molecular formula C9H16O B019588 2-Octen-4-one, 2-methyl- CAS No. 19860-71-0

2-Octen-4-one, 2-methyl-

Cat. No. B019588
CAS RN: 19860-71-0
M. Wt: 140.22 g/mol
InChI Key: XKTQVJODAZKGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Octen-4-one, 2-methyl- is a chemical compound that belongs to the family of ketones. It is widely used in the fragrance industry due to its strong odor and has also been found to have various biological activities.

Mechanism of Action

The mechanism of action of 2-Octen-4-one, 2-methyl- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing oxidative stress in cells. It has also been shown to interact with certain receptors in the body, which may contribute to its biological activities.
Biochemical and Physiological Effects:
2-Octen-4-one, 2-methyl- has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Octen-4-one, 2-methyl- in lab experiments is that it is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied, and its biological activities are well documented. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.

Future Directions

There are several future directions for the study of 2-Octen-4-one, 2-methyl-. One area of research is the development of new antimicrobial agents based on its structure and biological activities. Another area of research is the development of new drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in various applications. Overall, 2-Octen-4-one, 2-methyl- is a promising compound with a wide range of potential applications in various fields.

Scientific Research Applications

2-Octen-4-one, 2-methyl- has been found to have various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. Due to its biological activities, it has been extensively studied in the field of medicinal chemistry. It has also been used as a flavoring agent in the food industry and as an odorant in the fragrance industry.

properties

CAS RN

19860-71-0

Product Name

2-Octen-4-one, 2-methyl-

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-methyloct-2-en-4-one

InChI

InChI=1S/C9H16O/c1-4-5-6-9(10)7-8(2)3/h7H,4-6H2,1-3H3

InChI Key

XKTQVJODAZKGGU-UHFFFAOYSA-N

SMILES

CCCCC(=O)C=C(C)C

Canonical SMILES

CCCCC(=O)C=C(C)C

Other CAS RN

19860-71-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a magnetically stirred and ice-cooled solution of N-methoxy-N-methyl-acrylamide (20 gram, 132.7 mmol) in anhydrous tetrahydrofuran (200 ml) in a nitrogen atmosphere was slowly added n-butylmagnesium chloride (132.7 ml, 2 M solution in diethyl ether, 265 mmol) and the resulting mixture was stirred for 30 minutes. The resulting mixture was allowed to attain room temperature and stirred for 40 hours. An aqueous ammonium chloride solution (15 gram dissolved in 100 ml water) was slowly added, followed by addition of ethyl acetate (100 ml). The organic layer was separated, washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give crude 2-methyl-oct-2-en-4-one. Sepacore (80×150 mm column) separation (eluant: petroleum ether (40-60)/diethyl ether=95/5 (v/v)) gave 2-methyl-oct-2-en-4-one (Intermediate IIIb-1) as a colorless oil (9.30 gram, 47% yield). 1H-NMR (400 MHz, CDCl3) δ 0.91 (t, J=7.2 Hz, 3H), 1.27-1.38 (M, 2H), 1.52-1.62 (m, 2H), 1.89 (s, 3H), 2.14 (s, 3H), 2.39 (t, J=7.4 Hz, 2H), 6.08 (br s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
132.7 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

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